An In-depth Technical Guide to Amino-PEG2-t-Boc-hydrazide: Properties and Applications
An In-depth Technical Guide to Amino-PEG2-t-Boc-hydrazide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG2-t-Boc-hydrazide is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide separated by a short polyethylene glycol (PEG) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of key reaction pathways and workflows. The inclusion of a hydrophilic PEG spacer enhances the solubility of resulting conjugates in aqueous media, a critical factor in biological applications.[1][2] This molecule is particularly valuable in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
Core Chemical and Physical Properties
The fundamental properties of Amino-PEG2-t-Boc-hydrazide are summarized below. These values are critical for experimental design, including stoichiometry calculations and reaction condition optimization.
| Property | Value | References |
| CAS Number | 2100306-60-1 | [1][2][6] |
| Chemical Formula | C12H25N3O5 | [1][2][7] |
| Molecular Weight | ~291.35 g/mol | [1][3][8] |
| Exact Mass | 291.1794 | [1] |
| Purity | Typically >95% - >98% | [1][2][7] |
| Solubility | Soluble in Methylene Chloride, DMAC, DMSO | [9][10] |
| Storage (Short Term) | 0 - 4 °C (days to weeks), dry and dark | [1] |
| Storage (Long Term) | -20 °C (months to years) | [1][2] |
| Shipping Condition | Ambient Temperature | [1][2] |
Note: The compound is hygroscopic and should be handled with care to limit moisture exposure. It is recommended to let the vial come to room temperature before opening and to restore it under an inert atmosphere.[9]
Molecular Structure and Reactivity
Amino-PEG2-t-Boc-hydrazide possesses two distinct reactive moieties, enabling orthogonal or sequential conjugation strategies.
Caption: Molecular components of Amino-PEG2-t-Boc-hydrazide.
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Primary Amine (-NH₂): This nucleophilic group readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.[1][9] It can also react with carbonyls, such as aldehydes and ketones, under reductive amination conditions.[6]
-
Boc-Protected Hydrazide (-NH-NH-Boc): The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the reactive hydrazide.[1][2][11]
-
Reactive Hydrazide (-NH-NH₂): Once deprotected, the hydrazide group is highly reactive towards aldehydes and ketones, forming a stable hydrazone linkage.[1][9] This reaction is most efficient at a pH of 5-7.[9][12][13] The resulting hydrazone bond is significantly more stable than a Schiff base formed with a primary amine but can be cleaved under acidic conditions, offering a potential mechanism for payload release in acidic microenvironments like tumors or endosomes.[9][12]
Experimental Protocols and Methodologies
The dual functionality of Amino-PEG2-t-Boc-hydrazide allows for a controlled, stepwise approach to synthesizing complex bioconjugates.
Protocol 1: Selective Deprotection of the Boc Group
This procedure exposes the hydrazide moiety, making it available for conjugation.
Materials:
-
Amino-PEG2-t-Boc-hydrazide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Cold Diethyl Ether
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Methodology:
-
Under an inert atmosphere, dissolve Amino-PEG2-t-Boc-hydrazide in anhydrous DCM (e.g., 10 mL per 100 mg).[14]
-
Add TFA to the solution, typically in a concentration range of 20-50% (v/v).[14][15]
-
Stir the reaction mixture at room temperature for 1-2 hours.[14][15]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The product is typically an amine TFA salt.[14][16]
-
(Optional) To obtain the free hydrazide, dissolve the residue in a minimal amount of DCM and neutralize by adding DIPEA dropwise until the pH is basic (~8-9).[14]
-
Precipitate the final product by adding cold diethyl ether. Collect the precipitate by centrifugation, decant the supernatant, and dry the product under vacuum.[14]
Caption: Workflow for Boc-group deprotection.
Protocol 2: Hydrazone Formation with an Aldehyde or Ketone
This protocol details the conjugation of the deprotected hydrazide to a carbonyl-containing molecule. This is particularly useful for labeling glycoproteins, where sugar moieties can be oxidized with sodium periodate to generate aldehydes.[12]
Materials:
-
Deprotected Amino-PEG2-hydrazide (from Protocol 1)
-
Aldehyde or ketone-containing molecule (e.g., oxidized glycoprotein)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5-7)
Methodology:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.
-
Dissolve the deprotected Amino-PEG2-hydrazide in a compatible solvent (e.g., DMSO) and add it to the reaction mixture. A typical molar excess of the hydrazide linker is used to ensure efficient conjugation.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.
-
Purify the resulting conjugate using appropriate methods like dialysis, size-exclusion chromatography, or HPLC to remove excess unreacted linker.
Caption: Reaction scheme for hydrazone formation.
Protocol 3: Sequential Conjugation for ADC/PROTAC Synthesis
This protocol outlines the general steps for using Amino-PEG2-t-Boc-hydrazide to link two different molecules (Molecule A and Molecule B).
Materials:
-
Amino-PEG2-t-Boc-hydrazide
-
Molecule A (with a reactive group for the amine, e.g., an NHS ester)
-
Molecule B (with a reactive group for the hydrazide, e.g., an aldehyde)
-
Reagents for amide coupling (e.g., HATU, DIPEA if starting from a carboxylic acid)
-
Reagents for Boc deprotection (TFA, DCM)
-
Appropriate solvents and purification systems (e.g., HPLC)
Methodology:
-
First Conjugation: React the primary amine of Amino-PEG2-t-Boc-hydrazide with an activated form of Molecule A (e.g., Molecule A-NHS ester) in a suitable buffer (e.g., PBS pH 7.4-8.0) or organic solvent with a non-nucleophilic base like DIPEA. Purify the resulting Molecule A-PEG2-t-Boc-hydrazide intermediate.
-
Deprotection: Perform the Boc deprotection on the purified intermediate as described in Protocol 1 to yield Molecule A-PEG2-hydrazide.
-
Second Conjugation: React the newly exposed hydrazide with Molecule B (containing an aldehyde or ketone) as described in Protocol 2.
-
Final Purification: Purify the final conjugate Molecule A-PEG2-Molecule B using preparative HPLC or other suitable chromatographic techniques. Characterize the final product by LC-MS and/or NMR to confirm its identity and purity.
Caption: General workflow for sequential bioconjugation.
Conclusion
Amino-PEG2-t-Boc-hydrazide is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex biomolecular conjugates. The orthogonal reactivity of its terminal groups enables controlled, sequential conjugation strategies that are essential for the rational design of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics, as outlined in this guide, is paramount for its successful application in innovative research endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG2-t-Boc-hydrazide, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. Amino-PEG2-C2-hydrazide-Boc | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino-PEG2-t-Boc-hydrazide, CAS 2100306-60-1 | AxisPharm [axispharm.com]
- 7. Amino-PEG2-t-Boc-hydrazide - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. PEG Hydrazide | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
